Product packaging for 2-Chlorooctane, (+)-(Cat. No.:CAS No. 16844-08-9)

2-Chlorooctane, (+)-

Cat. No.: B100781
CAS No.: 16844-08-9
M. Wt: 148.67 g/mol
InChI Key: HKDCIIMOALDWHF-QMMMGPOBSA-N
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Description

Chiral Center Characterization and Configuration Assignment (Cahn-Ingold-Prelog Rules)

The structural feature responsible for the chirality of 2-chlorooctane (B146373) is the chiral center. A chiral center, also known as a stereocenter, is an atom, typically carbon, bonded to four different groups. In 2-chlorooctane, the carbon atom at position 2 (C2) is the chiral center.

To unambiguously describe the three-dimensional arrangement of the groups around this chiral center, the Cahn-Ingold-Prelog (CIP) system is used to assign an absolute configuration, denoted as either (R) or (S). youtube.com This assignment follows a set of sequence rules based on the atomic number of the atoms directly attached to the chiral center. youtube.comaakash.ac.in

The CIP Rules are applied as follows:

Priority Assignment: Each of the four groups attached to the chiral center is assigned a priority from 1 (highest) to 4 (lowest). Priority is determined by the atomic number of the atom directly bonded to the chiral center; the higher the atomic number, the higher the priority. youtube.com

Handling Ties: If two or more atoms directly bonded to the chiral center are the same, the priority is determined by moving to the next atoms along the chains until a point of difference is found. science-revision.co.uk

Orientation: The molecule is oriented in space so that the group with the lowest priority (priority 4) is pointing away from the observer. youtube.com

Configuration Determination: With the molecule correctly oriented, the direction from the highest priority group (1) to the second-highest (2) to the third-highest (3) is observed. If this direction is clockwise, the configuration is assigned (R) (from the Latin rectus, for right). If the direction is counter-clockwise, the configuration is assigned (S) (from the Latin sinister, for left). youtube.com

For (+)-2-chlorooctane, the substituents on the chiral C2 carbon are Chlorine (Cl), a hexyl chain (-CH₂(CH₂)₄CH₃), a methyl group (-CH₃), and a Hydrogen (H) atom.

Substituent Group on C2Atom Directly AttachedAtomic NumberPriority
-ClCl171 (Highest)
-CH₂(CH₂)₄CH₃ (Hexyl)C62
-CH₃ (Methyl)C63
-HH14 (Lowest)

Note on Priority 2 and 3: Both the hexyl and methyl groups are attached via a carbon atom. To break the tie, we look at the atoms attached to these carbons. The carbon of the hexyl group is bonded to two hydrogens and another carbon, while the carbon of the methyl group is bonded to three hydrogens. The carbon atom takes precedence over hydrogen, giving the hexyl group priority 2 and the methyl group priority 3. science-revision.co.uk

Based on experimental data, the levorotatory enantiomer, (-)-2-chlorooctane (B12771515), has the (R) configuration. nih.gov Since enantiomers have opposite configurations, the dextrorotatory enantiomer, (+)-2-chlorooctane , is assigned the (S) configuration .

Enantiomeric Relationship and Optical Activity

(+)-2-Chlorooctane and (-)-2-chlorooctane have a specific stereoisomeric relationship: they are enantiomers. ontosight.ai Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. chemistrysteps.commnstate.edu They are analogous to a pair of human hands—they are mirror images but cannot be perfectly overlaid.

A key distinguishing physical property of enantiomers is their interaction with plane-polarized light. rutgers.edu A solution containing a chiral compound can rotate the plane of polarized light, a phenomenon known as optical activity. metabolomics.se

Dextrorotatory (+): Compounds that rotate the plane of polarized light to the right (clockwise) are termed dextrorotatory and are designated with a plus sign (+). rutgers.edumetabolomics.se (+)-2-Chlorooctane exhibits this property.

Levorotatory (-): Compounds that rotate the plane of polarized light to the left (counter-clockwise) are termed levorotatory and are designated with a minus sign (-). rutgers.edumetabolomics.se

Enantiomers rotate plane-polarized light by exactly the same magnitude but in opposite directions. rutgers.edu An equimolar mixture of two enantiomers, known as a racemic mixture, is optically inactive because the equal and opposite rotations cancel each other out. rutgers.edu

Property(S)-(+)-2-Chlorooctane(R)-(-)-2-Chlorooctane
Absolute ConfigurationSR
Optical RotationDextrorotatory (+)Levorotatory (-)
RelationshipEnantiomers (Non-superimposable mirror images)
Boiling PointIdentical
DensityIdentical

Stereoisomeric Relationships in Related Octane (B31449) Derivatives

When a molecule contains more than one chiral center, the number of possible stereoisomers increases, leading to more complex relationships. For a molecule with 'n' chiral centers, the maximum number of stereoisomers is 2ⁿ. libretexts.orgdynamicscience.com.au These stereoisomers can be related as either enantiomers or diastereomers.

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org This relationship occurs between stereoisomers of a compound with two or more chiral centers when they are not enantiomers. libretexts.org Unlike enantiomers, which have identical physical properties (except for the direction of optical rotation), diastereomers have different physical properties, such as melting points, boiling points, and solubilities.

Consider a related octane derivative with two chiral centers, for example, 2,3-dichlorooctane. With two chiral centers (at C2 and C3), there are a maximum of 2² = 4 possible stereoisomers. These can have the configurations (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

The relationships between these isomers are as follows:

(2R, 3R) and (2S, 3S) are enantiomers.

(2R, 3S) and (2S, 3R) are enantiomers.

The relationship between (2R, 3R) and (2R, 3S) is diastereomeric.

The relationship between (2S, 3S) and (2S, 3R) is also diastereomeric.

Stereoisomeric Relationships for a Hypothetical 2,3-Dichlorooctane
Isomer 1Isomer 2Relationship
(2R, 3R)(2S, 3S)Enantiomers
(2R, 3S)(2S, 3R)Enantiomers
(2R, 3R)(2R, 3S)Diastereomers
(2R, 3R)(2S, 3R)Diastereomers
(2S, 3S)(2R, 3S)Diastereomers
(2S, 3S)(2S, 3R)Diastereomers

This illustrates that while octane derivatives with a single chiral center, like 2-chlorooctane, only exhibit enantiomerism, related structures with multiple chiral centers give rise to both enantiomeric and diastereomeric relationships. libretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17Cl B100781 2-Chlorooctane, (+)- CAS No. 16844-08-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16844-08-9

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

(2S)-2-chlorooctane

InChI

InChI=1S/C8H17Cl/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1

InChI Key

HKDCIIMOALDWHF-QMMMGPOBSA-N

SMILES

CCCCCCC(C)Cl

Isomeric SMILES

CCCCCC[C@H](C)Cl

Canonical SMILES

CCCCCCC(C)Cl

Origin of Product

United States

Synthesis Methodologies for Enantiomerically Pure + 2 Chlorooctane

Stereoselective Synthetic Pathways

Stereoselective strategies aim to directly synthesize the desired (+)-2-chlorooctane enantiomer, minimizing the formation of its (-) counterpart. These methods often employ chiral catalysts, auxiliaries, or enzymes to control the stereochemical outcome of the reaction.

Asymmetric Chlorination Reactions

Asymmetric chlorination represents a direct approach to enantiomerically enriched 2-chlorooctane (B146373). One notable method involves the chlorination of (R)-(-)-octan-2-ol. This reaction, when carried out with a chlorinating agent like trimethylsilyl (B98337) chloride (TMSCl) in the presence of a catalytic amount of bismuth(III) chloride (BiCl3), proceeds with an inversion of configuration at the secondary carbon. This S_N2-like mechanism predominantly yields (S)-(+)-2-chlorooctane. researchgate.net The process hinges on the activation of the Si-Cl bond by the bismuth halide, creating a reactive species that facilitates the stereospecific substitution. researchgate.net Research has demonstrated the potential for high enantiomeric excess (ee), with one study reporting a 98% ee for the synthesis of (S*)-2-chlorooctane. thieme-connect.de

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgtcichemicals.com In the context of synthesizing (+)-2-chlorooctane, a chiral auxiliary could be attached to a precursor molecule to control the facial selectivity of a chlorination step. The auxiliary, after guiding the stereoselective formation of the C-Cl bond, is subsequently removed to yield the enantiomerically enriched product. wikipedia.orgunit.no This method allows for the formation of a diastereomeric intermediate which can facilitate separation and ensure a high degree of stereocontrol. wikipedia.org While specific examples for 2-chlorooctane are not extensively detailed in the provided results, the general principle is a cornerstone of asymmetric synthesis. wikipedia.orgrsc.org

Biocatalytic Approaches

Biocatalysis leverages the inherent stereoselectivity of enzymes to perform chemical transformations. symeres.com Enzymes, such as lipases and acyltransferases, can be employed in processes like kinetic resolution where one enantiomer of a racemic starting material is selectively transformed, leaving the other enantiomer untouched. symeres.comfrontiersin.org For instance, an enzyme could selectively catalyze the hydrolysis or esterification of one enantiomer of a 2-octanol (B43104) derivative, allowing for the separation of the unreacted enantiomer which can then be converted to (+)-2-chlorooctane. The use of "off-the-shelf" enzymes makes this an attractive and sustainable approach for producing optically active compounds. symeres.com Furthermore, enzyme engineering can be used to develop biocatalysts with high activity and selectivity for non-natural substrates. symeres.comnih.gov

Chiral Resolution Techniques for Racemic 2-Chlorooctane

When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution of a racemic mixture of 2-chlorooctane is employed. almerja.com This involves separating the two enantiomers from a 50:50 mixture.

Classical Diastereomeric Salt Formation

This classical resolution technique is applicable to compounds that can be converted into salts, such as carboxylic acids or amines. google.comlibretexts.org While 2-chlorooctane itself is not readily converted into a salt, a precursor like a chiral carboxylic acid could be resolved using this method. The process involves reacting the racemic mixture with an enantiomerically pure resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. libretexts.orgsolidstatepharma.comresearchgate.net These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. solidstatepharma.comresearchgate.net Once separated, the desired diastereomer can be converted back to the enantiomerically pure precursor, which is then used to synthesize (+)-2-chlorooctane.

Resolving Agent TypePrinciple of SeparationKey Advantage
Chiral Acid/BaseFormation of diastereomeric salts with different solubilities. solidstatepharma.comresearchgate.netCost-effective and scalable for industrial production. google.comresearchgate.net

Chromatographic Enantioseparation (e.g., Chiral Gas Chromatography)

Chiral gas chromatography (GC) is a powerful analytical and preparative technique for separating enantiomers. mdpi.comsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) within the GC column. sigmaaldrich.commst.edu As the racemic mixture of 2-chlorooctane passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. mdpi.com Modified cyclodextrins are commonly used as CSPs for the separation of halogenated hydrocarbons. mdpi.comsigmaaldrich.com For instance, Astec CHIRALDEX G-TA columns have shown excellent selectivity for halogen-containing enantiomers like 2-chlorobutane (B165301) and 2-bromopentane, indicating their potential for resolving 2-chlorooctane. sigmaaldrich.com This direct method avoids the need for derivatization of the analyte. mdpi.com

GC Column TypePrinciple of SeparationApplication Example
Astec CHIRALDEX G-TADifferential interaction of enantiomers with a trifluoroacetyl-derivatized cyclodextrin (B1172386) stationary phase. sigmaaldrich.comSeparation of 2-halohydrocarbon enantiomers. sigmaaldrich.com
Cyanuric Acid-Modified Carboblack CAdsorption of enantiomers into chiral supramolecular structures on the adsorbent surface. researchgate.netSeparation of 2-chlorobutane and 2-bromobutane (B33332) enantiomers. researchgate.net

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a widely employed and highly effective method for separating the enantiomers of a racemic mixture. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer over the other. For the synthesis of (+)-2-chlorooctane, the strategy involves the kinetic resolution of racemic (±)-2-octanol. In this process, one enantiomer of the alcohol is selectively acylated to form an ester, leaving the unreacted, enantiomerically enriched alcohol to be separated. The (R)-enantiomer of 2-octanol is preferentially acylated by many common lipases, leaving behind the desired (S)-2-octanol, which can then be converted to (+)-2-chlorooctane with an inversion of stereochemistry.

Lipases are favored for these resolutions due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents. scirp.org The most common reaction is a transesterification, where an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, provides the acetyl group. jst.go.jpscirp.org

Detailed research has focused on optimizing various parameters to maximize both the conversion and the enantiomeric excess (e.e.) of the product. Key variables include the choice of enzyme, acyl donor, solvent, temperature, and enzyme loading. scirp.orgsemanticscholar.org Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), is a frequently cited catalyst for the acylation of 2-octanol due to its high activity and selectivity. scirp.orgsemanticscholar.org Studies have shown that the acylation of 2-octanol with vinyl acetate catalyzed by Novozym 435 follows a ternary complex mechanism, where high concentrations of the alcohol can inhibit the enzyme's activity. scirp.org

The table below summarizes findings from various studies on the enzymatic kinetic resolution of (±)-2-octanol.

EnzymeAcyl DonorSolventTemp. (°C)Conversion (%)Product e.e. (%)Ref.
Novozym 435Vinyl Acetaten-Heptane40-70~42>99 (ester) semanticscholar.org
Pseudomonas cepacia LipaseIsopropenyl AcetateDiisopropyl ether25~50>95 (alcohol) jst.go.jp
Mucor miehei LipaseDodecanoic acidn-Hexane45-High (ester) nih.gov
Lipase AP6 (immobilized)----98.8 (ester) researchgate.net
Novozym 435Succinic Anhydride[bmim][PF6]35-98.4 (alcohol) acs.org

This table is interactive. Click on the headers to sort the data.

Following the enzymatic resolution, the enantiomerically enriched (S)-2-octanol is separated from the (R)-2-octyl acetate. The (S)-2-octanol is then converted to (+)-2-chlorooctane via a nucleophilic substitution reaction, typically using thionyl chloride (SOCl₂) or a similar chlorinating agent, which proceeds with inversion of the stereocenter. libretexts.org

Dynamic Kinetic Resolution

While standard kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is limited to 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating a second catalytic process that continuously racemizes the slow-reacting enantiomer in situ. rsc.org This allows the enzyme to convert the entire racemic starting material into a single, enantiomerically pure product, theoretically achieving a 100% yield.

For the production of enantiopure derivatives of 2-octanol, DKR processes have been developed that couple the enzymatic resolution step with a racemization catalyst. One approach combines dynamic kinetic resolution with a double kinetic resolution (DoKR) strategy. researchgate.net Using this method with Pseudomonas cepacia lipase, it is possible to convert 80% of the racemic (±)-2-octanol into enantiopure products, obtaining the (S)-alcohol with 98% e.e. and the (R)-ester with 95% e.e. researchgate.netresearchgate.net

Another advanced DKR strategy involves the use of alcohol dehydrogenases (ADHs). In these systems, one enantiomer of the alcohol is selectively oxidized to a ketone. The remaining enantiomer and the ketone can then be interconverted, often using a cofactor regeneration system, allowing for the deracemization of the alcohol. uniovi.es For instance, the (S)-selective ADH-A from Rhodococcus ruber has been used for the kinetic resolution of rac-2-octanol at high concentrations (up to 100 g/L). uniovi.es By coupling this enzymatic oxidation with an in situ reduction process that racemizes the alcohol, a dynamic resolution can be achieved.

StrategyCatalyst SystemSubstrateKey OutcomeRef.
DyKR + DoKRPseudomonas cepacia Lipase(R,S)-2-Octanol(S)-2-octanol (98% e.e.), (R)-ester (95% e.e.) researchgate.net
Oxidative KRADH-A from Rhodococcus ruberrac-2-OctanolResolution at high substrate concentration (100 g/L) uniovi.es

This table is interactive. Click on the headers to sort the data.

Emerging Resolution Strategies (e.g., Raman Pulse-Based Separation)

While enzymatic and dynamic kinetic resolutions are established preparative techniques, research into novel analytical and separation methods continues to advance. These emerging strategies aim to provide faster or more direct means of distinguishing and potentially separating enantiomers.

Enantioselective Raman (esR) spectroscopy is one such emerging analytical tool. rsc.org Standard Raman spectroscopy provides information about molecular vibrations but is generally insensitive to chirality. sepscience.com However, by using specific polarization protocols, it is possible to detect subtle differences in the Raman scattering from two enantiomers. americanpharmaceuticalreview.com The first experimental demonstration of esR used 2-butanol (B46777) as a model chiral alcohol, showing that the enantiomers could be distinguished without any chiral additives by carefully controlling the polarization of the incident and scattered light. rsc.org

While currently an analytical technique rather than a preparative separation method, esR and related techniques based on composite Raman pulses represent a frontier in chiral science. Current time information in Bangalore, IN. The ability to rapidly and selectively excite one enantiomer over another using tailored laser pulses could, in principle, form the basis of future physical separation technologies, moving beyond traditional chemical or biochemical methods. nih.gov These approaches, however, have not yet been demonstrated for the preparative-scale separation of compounds like 2-chlorooctane.

Reaction Mechanisms and Stereochemical Consequences Involving + 2 Chlorooctane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an alkyl halide. In the case of (+)-2-chlorooctane, the chlorine atom serves as the leaving group, and the chiral center at the second carbon position makes it an excellent substrate for studying the stereochemical consequences of these reactions.

Bimolecular Nucleophilic Substitution (SN2)

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. wpmucdn.comlibretexts.org This mechanism is characterized by specific stereochemical and kinetic properties.

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center. quora.comuzh.ch This is a direct consequence of the nucleophile attacking the carbon atom from the side opposite to the leaving group, a trajectory known as "backside attack". uzh.ch This approach is necessary to allow for the optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond. uzh.ch

For (+)-2-chlorooctane, which has the (R) configuration, an SN2 reaction will lead to a product with the opposite, or (S), configuration. For instance, the reaction of (R)-2-chlorooctane with a nucleophile such as the azide (B81097) ion (N₃⁻) would be expected to yield (S)-2-azidooctane. This inversion of configuration is a predictable and defining feature of SN2 reactions. quora.com

A hypothetical reaction illustrating this stereospecific outcome is presented below:

ReactantNucleophileSolventProductStereochemical Outcome
(+)-(R)-2-ChlorooctaneAzide (N₃⁻)Acetone(-)-(S)-2-AzidooctaneInversion of configuration

This table is illustrative of the expected outcome based on the established SN2 mechanism.

The SN2 reaction is termed "bimolecular" because the rate-determining step involves the collision of two species: the substrate ((+)-2-chlorooctane) and the nucleophile. libretexts.orgquora.com Consequently, the reaction follows second-order kinetics. libretexts.org The rate of the reaction is dependent on the concentration of both the alkyl halide and the nucleophile. libretexts.orgquora.com

The rate law for the SN2 reaction of (+)-2-chlorooctane with a nucleophile (Nu⁻) can be expressed as:

Rate = k[(+)-2-chlorooctane][Nu⁻]

The following table demonstrates how the initial rate of an SN2 reaction would be affected by changes in reactant concentrations:

[(+)-2-Chlorooctane] (M)[Nu⁻] (M)Relative Initial Rate
0.10.11
0.20.12
0.10.22
0.20.24

This table illustrates the principles of second-order kinetics for an SN2 reaction.

NGP is often accompanied by a significant increase in the reaction rate, a phenomenon referred to as anchimeric assistance. slideshare.net For a derivative of 2-chlorooctane (B146373), such as one with a suitably positioned internal nucleophile (e.g., a carboxylate or an amino group), this pathway could be observed.

An example of a reaction proceeding with retention of configuration via an internal nucleophilic substitution (SNi) mechanism, which is a type of neighboring group participation, is the reaction of (D)-2-octylchlorosulphite to form (D)-2-chlorooctane. nowgongcollege.edu.in

ReactantReagentProductStereochemical Outcome
(D)-2-Octylchlorosulphite(Internal return)(D)-2-ChlorooctaneRetention of configuration

Data derived from a description of the reaction in a literature source. nowgongcollege.edu.in

Reaction Kinetics and Rate Laws

Unimolecular Nucleophilic Substitution (SN1)

The SN1 reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the substrate to form a carbocation intermediate. ncert.nic.in The second step is the rapid attack of this intermediate by a nucleophile. ncert.nic.in

When (+)-2-chlorooctane undergoes an SN1 reaction, the initial slow step is the departure of the chloride ion to form a planar, sp²-hybridized secondary carbocation. ncert.nic.in This carbocation is achiral. The incoming nucleophile can then attack this planar intermediate from either face with equal probability. libretexts.org

This non-discriminatory attack leads to the formation of a nearly equal mixture of the two enantiomers of the product, a result known as racemization. libretexts.org For example, the solvolysis of (+)-2-chlorooctane in a polar protic solvent like ethanol (B145695) would be expected to produce a racemic mixture of (R)- and (S)-2-ethoxyooctane. While complete racemization is the theoretical outcome, a slight excess of the inversion product is often observed in practice due to the formation of ion pairs where the leaving group temporarily shields one face of the carbocation. libretexts.orglibretexts.org

The expected stereochemical outcome for an SN1 reaction of (+)-2-chlorooctane is summarized in the table below:

ReactantNucleophile/SolventProductsStereochemical Outcome
(+)-(R)-2-ChlorooctaneEthanol (EtOH)(R)-2-Ethoxyooctane and (S)-2-EthoxyooctaneRacemization (approximately 50% retention, 50% inversion)

This table illustrates the expected outcome based on the established SN1 mechanism.

Reaction Kinetics and Rate Laws

The kinetics of nucleophilic substitution reactions of (+)-2-chlorooctane are pivotal in distinguishing between the S(_N)1 and S(_N)2 mechanisms. The rate law, determined experimentally, provides insight into the molecularity of the rate-determining step. askthenerd.com

For a bimolecular nucleophilic substitution (S(_N)2) reaction, the rate is dependent on the concentration of both (+)-2-chlorooctane and the nucleophile. libretexts.orgyoutube.com This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. libretexts.org The reaction exhibits second-order kinetics. libretexts.orgquora.com

Rate Law: Rate = k[(+)-2-chlorooctane][Nucleophile]

Doubling the concentration of either the substrate or the nucleophile will double the reaction rate, while doubling both would quadruple the rate. libretexts.orgmasterorganicchemistry.com

For a unimolecular nucleophilic substitution (S(_N)1) reaction, the rate is dependent only on the concentration of the substrate, (+)-2-chlorooctane. quora.commasterorganicchemistry.com This mechanism involves a two-step process where the rate-determining step is the unimolecular dissociation of the chloride ion to form a secondary octyl carbocation intermediate. rsc.orgucsb.edu This is followed by a rapid attack by the nucleophile. The reaction follows first-order kinetics. quora.com

Rate Law: Rate = k[(+)-2-chlorooctane]

In this case, the rate of the reaction is independent of the concentration of the nucleophile. quora.commasterorganicchemistry.com

| Effect of Doubling [Nu] | Rate doubles | No effect |

Solvent Effects on S(_N)1/S(_N)2 Pathway Selectivity

The choice of solvent has a profound impact on the reaction pathway for (+)-2-chlorooctane, often determining whether substitution occurs via an S(_N)1 or S(_N)2 mechanism. libretexts.org

Polar protic solvents , such as water, alcohols, and carboxylic acids, are capable of hydrogen bonding. libretexts.orgmasterorganicchemistry.com These solvents are effective at solvating both cations and anions. libretexts.org They favor the S(_N)1 pathway because they stabilize the carbocation intermediate and the leaving group anion through solvation, lowering the activation energy for the rate-determining step. quora.comrsc.org

Polar aprotic solvents , such as acetone, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF), possess dipole moments but lack acidic protons and cannot act as hydrogen bond donors. libretexts.orgmasterorganicchemistry.com These solvents are less effective at solvating anions (the nucleophile). libretexts.org By leaving the nucleophile relatively "bare" and more reactive, polar aprotic solvents significantly accelerate the rate of S(_N)2 reactions . masterorganicchemistry.commasterorganicchemistry.com

Table 2: Solvent Influence on Substitution Pathway of (+)-2-Chlorooctane

Solvent Type Examples Favored Pathway Reason
Polar Protic Water (H(_2)O), Ethanol (CH(_3)CH(_2)OH) S(_N)1 Stabilizes the carbocation intermediate and leaving group through hydrogen bonding. rsc.orgquora.com

| Polar Aprotic | Acetone (CH(_3)COCH(_3)), DMSO, DMF | S(_N)2 | Increases the reactivity of the nucleophile by not solvating it as strongly. libretexts.orgmasterorganicchemistry.com |

Elimination Reactions (E1 and E2)

In addition to substitution, (+)-2-chlorooctane can undergo elimination reactions to form various isomers of octene. These reactions are classified as E1 (unimolecular) and E2 (bimolecular) and often compete with S(_N)1 and S(_N)2 pathways, respectively. quora.com

Stereoselectivity of Elimination Products

The stereochemistry of the alkene products formed from (+)-2-chlorooctane depends on the elimination mechanism.

The E2 reaction is stereoselective and typically proceeds via an anti-periplanar transition state, where the hydrogen on the β-carbon and the chlorine leaving group are in the same plane but on opposite sides of the C-C bond. quora.comamazonaws.com This geometric constraint dictates which alkene isomer is formed. Elimination of a proton from C1 will yield oct-1-ene. Elimination from C3 can yield both (E)-oct-2-ene and (Z)-oct-2-ene. The (E)-isomer, being the more thermodynamically stable trans-product, is generally the major product according to Zaitsev's rule. quora.comscribd.com

The E1 reaction proceeds through the same secondary octyl carbocation intermediate as the S(_N)1 reaction. quora.comamazonaws.com Because there is free rotation around the C-C bond in the carbocation, the stereochemical information from the starting material is lost. libretexts.org The subsequent removal of a β-proton by a weak base will favor the formation of the most stable, more substituted alkene. libretexts.org Therefore, the E1 reaction of (+)-2-chlorooctane would also predominantly yield the (E)-oct-2-ene.

Table 3: Potential Elimination Products from (+)-2-Chlorooctane

Mechanism Product(s) Stereochemical Outcome
E2 oct-1-ene, (E)-oct-2-ene, (Z)-oct-2-ene Stereoselective; major product is typically the more stable (E)-oct-2-ene (Zaitsev's product). scribd.comkhanacademy.org

| E1 | oct-1-ene, (E)-oct-2-ene, (Z)-oct-2-ene | Not stereospecific; major product is the most stable alkene, (E)-oct-2-ene. libretexts.org |

Competition with Substitution Pathways

The balance between substitution and elimination is influenced by several factors, including the nature of the nucleophile/base, the substrate structure, and the reaction conditions. libretexts.org

Nucleophile/Base Strength: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination . libretexts.org Strong, unhindered bases (e.g., sodium ethoxide) can lead to a mixture of S(_N)2 and E2 products, with elimination becoming more dominant as steric hindrance in the substrate increases. masterorganicchemistry.comkhanacademy.org Weakly basic, good nucleophiles (e.g., iodide, azide) favor S(_N)2 substitution . masterorganicchemistry.com

Temperature: Higher temperatures favor elimination over substitution, as elimination reactions generally have a higher activation energy and result in an increase in entropy. masterorganicchemistry.com

Solvent: For secondary halides like 2-chlorooctane, polar protic solvents that favor carbocation formation can lead to a mixture of S(_N)1 and E1 products. quora.comlibretexts.org

Table 4: Factors Influencing Substitution vs. Elimination for (+)-2-Chlorooctane

Condition Favored Pathway
Strong, sterically hindered base E2
Strong, unhindered base S(_N)2 / E2 competition
Weak base, good nucleophile S(_N)2
Weak base, weak nucleophile (polar protic solvent) S(_N)1 / E1 competition

Radical Reactions and Stereochemical Outcomes

Beyond ionic pathways, (+)-2-chlorooctane can participate in radical reactions, such as free-radical halogenation, which have distinct stereochemical outcomes.

Formation of Racemic Mixtures

If a radical reaction is initiated at the chiral center of (+)-2-chlorooctane (the C2 carbon), the existing stereochemistry is lost. jove.com The abstraction of the hydrogen atom from the C2 position would lead to the formation of an intermediate secondary octyl radical. This radical species is trigonal planar and achiral. jove.comyoutube.com

The subsequent step, the reaction with a halogen molecule (e.g., Cl(_2)), can occur from either face of the planar radical with equal probability. jove.comquimicaorganica.org Attack from one side regenerates the (S)-enantiomer, while attack from the other side forms the (R)-enantiomer. This non-selective attack results in the formation of a racemic mixture , a 1:1 mixture of (R)-2-chlorooctane and (S)-2-chlorooctane, which is optically inactive. youtube.comquizgecko.commasterorganicchemistry.com Therefore, any radical process that involves the stereocenter of an optically active starting material like (+)-2-chlorooctane will lead to racemization. byjus.comlibretexts.org

Influence of Existing Chiral Centers on Diastereomer Formation

In reactions where a new stereocenter is created in a molecule that is already chiral, such as (+)-2-chlorooctane, the existing chiral center can direct the stereochemical course of the reaction. This phenomenon, known as asymmetric induction, leads to the formation of diastereomers in unequal amounts. jove.comlibretexts.org Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. libretexts.orgpressbooks.pub

When a reaction proceeds through an intermediate, such as a trigonal planar radical or a carbocation, the two faces of this planar center are no longer equivalent (enantiotopic) but are instead diastereotopic due to the influence of the nearby, unchanged chiral center. jove.com The approach of a reagent or nucleophile to these two faces will be sterically and/or electronically different. One face is typically more accessible than the other, leading to a preferential attack on the less hindered side. jove.comselfstudys.com

For instance, in a hypothetical free-radical halogenation of (+)-2-chlorooctane at a methylene (B1212753) group (e.g., C-4), a new chiral center would be introduced. The intermediate would be a planar radical at C-4, but the molecule as a whole would remain chiral due to the existing stereocenter at C-2. The chlorine atom would attack the two diastereotopic faces of the radical intermediate at different rates, resulting in a mixture of two diastereomers, (2R,4R)-2,4-dichlorooctane and (2R,4S)-2,4-dichlorooctane, in unequal proportions. jove.com This process is a stereoselective reaction because one diastereomer is formed in greater abundance than the other. selfstudys.com

Table 1: Hypothetical Diastereomer Formation in the Chlorination of (+)-2-Chlorooctane at C-4

ReactantReactionDiastereomeric ProductsConfigurationPredicted Outcome
(+)-(R)-2-ChlorooctaneRadical Chlorination at C-4(2R,4R)-2,4-DichlorooctaneR,RMajor Diastereomer
(2R,4S)-2,4-DichlorooctaneR,SMinor Diastereomer
This table illustrates the principle of diastereoselective formation. The exact ratio of major to minor products would depend on the specific reaction conditions and the steric hindrance posed by the chiral center.

Organometallic Transformations

The chiral nature of (+)-2-chlorooctane makes it a valuable precursor for preparing chiral organometallic reagents, which are instrumental in asymmetric synthesis.

Stereoselective Grignard Additions

The preparation of a Grignard reagent from (+)-2-chlorooctane results in a chiral organometallic compound, (+)-(R)-octan-2-ylmagnesium chloride. wmich.eduwikipedia.org When this chiral Grignard reagent reacts with a prochiral carbonyl compound, such as an aldehyde, it undergoes a nucleophilic addition to form two diastereomeric alcohols. masterorganicchemistry.com

For example, the addition of (+)-(R)-octan-2-ylmagnesium chloride to acetaldehyde (B116499) would generate two diastereomeric products: (2R,2'R)-2-(1-hydroxyethyl)octane and (2R,2'S)-2-(1-hydroxyethyl)octane. The existing stereocenter in the Grignard reagent directs the attack on the carbonyl carbon, leading to one of the diastereomers being formed in excess. This diastereoselectivity arises from the different energies of the two diastereomeric transition states leading to the products.

Table 2: Diastereoselective Addition of (+)-(R)-Octan-2-ylmagnesium Chloride to Acetaldehyde

Chiral Grignard ReagentProchiral SubstrateDiastereomeric ProductsProduct Configuration
(+)-(R)-Octan-2-ylmagnesium chlorideAcetaldehyde(2R,2'R)-2-(1-hydroxyethyl)octaneR,R
(2R,2'S)-2-(1-hydroxyethyl)octaneR,S
The ratio of the diastereomeric alcohol products is determined by the degree of asymmetric induction exerted by the chiral center of the Grignard reagent.

Role of Chiral Solvents and Ligands in Asymmetric Induction

External sources of chirality, such as chiral solvents and ligands, can play a crucial role in inducing or enhancing stereoselectivity in reactions involving (+)-2-chlorooctane or its derivatives. wikipedia.org This is known as external asymmetric induction. wikipedia.org

Chiral Solvents: Performing a reaction in a chiral solvent can create a chiral environment that influences the energy of the transition states. nih.govnih.gov For example, conducting a Grignard reaction with a reagent derived from 2-chlorooctane in an optically active solvent like (+)-2-methyltetrahydrofuran can influence the stereochemical outcome. wmich.edu The chiral solvent molecules can preferentially solvate one of the diastereomeric transition states, lowering its energy and thereby increasing the formation of the corresponding product. researchgate.net

Chiral Ligands: Chiral ligands are widely used in transition-metal-catalyzed reactions to achieve high levels of asymmetry. mdpi.com In a reaction such as a cross-coupling reaction involving (+)-octan-2-ylmagnesium chloride and an organic halide, a chiral phosphine (B1218219) ligand coordinated to a palladium or nickel catalyst can control the stereochemistry of the product. The chiral ligand creates a well-defined, asymmetric environment around the metal center, which directs the course of the reductive elimination step, favoring the formation of one stereoisomer. nih.gov

Table 3: Influence of Chiral Auxiliaries in Asymmetric Synthesis

Reaction TypeChiral AuxiliaryMechanism of InductionPotential Outcome
Grignard AdditionChiral Solvent (e.g., (S)-2-methyltetrahydrofuran)Differential solvation of diastereomeric transition states. wmich.eduresearchgate.netIncreased diastereomeric excess (d.e.) of one alcohol product.
Cross-CouplingChiral Ligand (e.g., (R)-BINAP on a Pd catalyst)Formation of a chiral catalyst complex that directs the reaction pathway. nih.govmdpi.comHigh enantiomeric excess (e.e.) in the coupled product.

Rearrangement Pathways (e.g., Hydride and Alkyl Shifts)

Reactions involving (+)-2-chlorooctane that proceed through a carbocation intermediate can be complicated by rearrangement pathways. stackexchange.com The formation of the secondary octan-2-yl cation is often followed by shifts of adjacent hydride ions or alkyl groups to form a more stable carbocation, which then leads to rearranged products. masterorganicchemistry.combyjus.com This is particularly common in S_N1 and E1 reactions. stackexchange.com

The driving force for these rearrangements is the increase in carbocation stability (tertiary > secondary > primary). masterorganicchemistry.com In the case of the octan-2-yl cation, a 1,2-hydride shift can occur where a hydrogen atom from C-3 migrates with its pair of electrons to the adjacent positively charged C-2. This rearrangement transforms the secondary octan-2-yl cation into another, isomeric secondary octan-3-yl cation. While both are secondary cations, a dynamic equilibrium can be established, leading to a mixture of products. For instance, the hydrochlorination of 1-octene (B94956) is known to produce 2-chlorooctane contaminated with 3-chlorooctane, which arises from such a hydride shift. beilstein-journals.org

Similarly, an alkyl shift could theoretically occur, though it is less common in this specific substrate unless it leads to a significantly more stable carbocation (e.g., a tertiary or resonance-stabilized cation). masterorganicchemistry.com

Table 4: Products from Solvolysis of (+)-2-Chlorooctane via Carbocation Intermediates

Initial CarbocationRearrangement PathwayRearranged CarbocationFinal Product(s) from Nucleophilic Attack
Octan-2-yl cation (secondary)None-2-Octanol (B43104), 1-Octene, 2-Octene
Octan-2-yl cation (secondary)1,2-Hydride Shift byjus.combeilstein-journals.orgOctan-3-yl cation (secondary)3-Octanol, 2-Octene, 3-Octene
The distribution of products depends on the relative stability of the carbocations and the rates of nucleophilic attack versus rearrangement.

Mechanistic Probes and Elucidation Studies

Application of Kinetic Isotope Effects (KIEs)

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the rate change of a reaction when an atom in the reactant is replaced by one of its isotopes. researchgate.net This change in rate provides information about bond-breaking or bond-forming events in the rate-determining step and the nature of the transition state. libretexts.orgprinceton.edu

The cleavage of the carbon-chlorine (C-Cl) bond is a central event in many reactions of 2-chlorooctane (B146373), such as nucleophilic substitution and elimination. The study of chlorine and carbon KIEs can distinguish between different mechanisms.

A primary kinetic isotope effect is observed when the isotopically substituted bond is broken in the rate-determining step of the reaction. libretexts.orgresearchgate.net For C-Cl bond cleavage, substituting the common chlorine-35 (³⁵Cl) with the heavier chlorine-37 (³⁷Cl) would result in a slower reaction rate if this bond cleavage is rate-limiting. The magnitude of the chlorine KIE (k₃₅/k₃₇) can indicate the extent of C-Cl bond scission in the transition state. For example, in studies of other alkyl chlorides, significant chlorine KIEs, typically greater than 1.008, suggest substantial C-Cl bond breaking in the transition state, characteristic of Sₙ1 or E1-like mechanisms. sci-hub.se Conversely, smaller values may indicate an Sₙ2 mechanism where bond breaking is concerted with bond formation, or an E2 mechanism with a more "reactant-like" transition state. acs.org

A secondary kinetic isotope effect arises when the isotopic substitution occurs at an atom not directly involved in bond cleavage but located near the reaction center. libretexts.orgnih.gov For instance, substituting carbon-12 with carbon-13 at the reaction center (C2) of 2-chlorooctane would primarily result in a secondary KIE in reactions where the C-Cl bond is the only bond broken in the rate-determining step (e.g., a pure Sₙ1 reaction). These effects are typically smaller than primary KIEs and provide information about changes in the bonding environment of the isotopic atom between the ground state and the transition state. bibliotekanauki.pl For Sₙ1 reactions, an α-secondary KIE (k₁₂/k₁₃) is expected to be greater than unity due to the change in hybridization from sp³ in the reactant to sp² in the carbocation intermediate, which alters the vibrational frequencies of the bonds to the α-carbon. researchgate.net

Table 1: Illustrative Chlorine KIEs in the Thermolysis of Secondary and Tertiary Alkyl Chlorides

CompoundTemperature (°C)Chlorine KIE (k₃₅/k₃₇)Inferred Mechanism Feature
2-Chloropropane (B107684)380.71.00810 ± 0.00012Primary isotope effect, C-Cl bond cleavage in rate-determining step. sci-hub.se
2-Chloro-2-methylpropane250.21.01073 ± 0.00010Primary isotope effect, C-Cl bond cleavage in rate-determining step. sci-hub.se

Deuterium (B1214612) (²H or D), being a stable isotope of hydrogen, is widely used in labeling studies to trace reaction pathways and probe mechanisms. nih.gov Replacing hydrogen with deuterium can lead to significant primary or secondary KIEs, offering insights into C-H bond cleavage and changes in hybridization at carbon centers. libretexts.org

In the context of 2-chlorooctane, deuterium could be introduced at various positions:

α-Deuteration (at C2): Placing deuterium at the carbon bearing the chlorine (the α-carbon) is used to measure α-secondary KIEs. In Sₙ1 solvolysis, where the C-Cl bond breaks to form a carbocation, an α-deuterium KIE (kH/kD) is typically observed in the range of 1.10-1.25. researchgate.net This "normal" KIE arises because the sp³ C-H bending vibrations in the reactant are "stiffer" than the out-of-plane bending vibrations in the sp²-hybridized carbocation transition state. In contrast, for Sₙ2 reactions, the α-deuterium KIE is usually close to unity (0.95-1.05) because the carbon remains sp³-like in the transition state, and steric effects can lead to a slight inverse effect (kH/kD < 1). researchgate.net

β-Deuteration (at C1 or C3): Placing deuterium on a carbon adjacent to the reaction center (a β-carbon) is a classic test for the E2 (elimination, bimolecular) mechanism. A large primary β-deuterium KIE (typically 3-8) is a strong indicator that the β-C-H bond is being broken in the rate-determining step, which is the defining feature of the E2 pathway. princeton.edu A small secondary β-deuterium KIE (e.g., ~1.1) in an Sₙ1 reaction can be evidence of hyperconjugation stabilizing the developing positive charge at the carbocationic center. libretexts.org

A study on the solvolysis of 2-chloro-2,6,10-trimethyldodeca-6,10-diene, a complex secondary chloride, where the methyl groups at the reaction center were deuterated (a form of β-deuteration relative to the double bonds), showed no significant KIE. rsc.org This was interpreted as evidence for π-participation from the double bonds in stabilizing the carbocation, a mechanistic pathway that avoids direct C-H hyperconjugation effects. rsc.org

KIE studies are instrumental in identifying the rate-determining step (RDS) of a reaction. vedantu.comlibretexts.org For reactions of secondary alkyl halides like 2-chlorooctane, which can proceed through competing Sₙ1/E1 and Sₙ2/E2 pathways, KIEs help dissect the mechanism. researchgate.net

A significant primary chlorine KIE combined with a small secondary α-deuterium KIE would point towards an Sₙ1 mechanism where C-Cl bond cleavage is the RDS.

A large primary β-deuterium KIE would strongly support an E2 mechanism. princeton.edu

The absence of a significant β-deuterium KIE alongside a secondary α-deuterium KIE near unity would be consistent with an Sₙ2 reaction. researchgate.net

Deuterium Labeling Studies

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful complementary approach to experimental studies, allowing for the detailed examination of reaction pathways, intermediates, and transition states that may be too transient to observe directly. ijrpr.comacs.org

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to map the potential energy surface of a reaction. nih.govnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed.

For 2-chlorooctane, QM calculations could be used to:

Compare Sₙ1 and Sₙ2 Pathways: Calculate the activation barriers for both the unimolecular dissociation of the C-Cl bond (Sₙ1) and the concerted displacement of chloride by a nucleophile (Sₙ2). The relative heights of these barriers would predict which pathway is kinetically favored under specific conditions (e.g., in the gas phase or with an implicit solvent model). researchgate.net

Investigate E1 and E2 Pathways: Model the transition states for elimination reactions. For the E2 reaction, this would involve the simultaneous breaking of a β-C-H bond and the C-Cl bond, and the formation of the C=C double bond. acs.org

Analyze Transition State Geometries: Determine the precise bond lengths and angles in the transition state structure. For an Sₙ2 reaction, this would reveal the extent of bond formation to the nucleophile and bond breaking to the leaving group. For an E2 reaction, it would show whether the transition state is more E1-like (significant C-Cl cleavage) or E1cb-like (significant C-H cleavage).

Computational studies on the elimination reactions of smaller chloroalkanes like 2-chloropropane and 2-chlorobutane (B165301) have provided detailed pictures of their four-centered "semi-ion pair" transition states. sci-hub.senist.gov

Table 2: Representative Computational Approaches for Alkyl Halide Reactions

Computational MethodInformation ObtainedApplication to 2-Chlorooctane
Density Functional Theory (DFT)Geometries and energies of ground states and transition states. nih.govDetermine activation barriers for Sₙ1/Sₙ2/E1/E2 pathways. researchgate.netacs.org
Ab initio methods (e.g., MP2, CCSD(T))High-accuracy energy calculations for refining reaction profiles. nih.govProvide benchmark energies for competing mechanisms.
QM/MM SimulationsModeling reactions in explicit solvent environments. acs.orgAssess the role of specific solvent interactions on reaction rates.
Frequency CalculationsCharacterize stationary points as minima or transition states (one imaginary frequency). researchgate.netrowansci.comConfirm the nature of calculated transition state structures.

Due to rotation around its C-C single bonds, 2-chlorooctane can exist in numerous conformations, and the relative energies of these conformers can influence reactivity. The long alkyl chain adds significant complexity to the conformational landscape.

Computational methods are essential for exploring this landscape:

Conformational Searching: Algorithms can systematically or randomly rotate bonds to find low-energy conformers. For 2-chlorobutane, studies have identified the most stable conformers as those that minimize steric interactions, particularly gauche interactions between the largest groups (the chlorine atom and the ethyl/methyl groups). askfilo.comyoutube.com The most stable conformer is generally the one where the large Cl and ethyl groups are in an anti-periplanar arrangement. askfilo.com

Studies on similar molecules like 2-chloroheptane (B94523) and other secondary chlorides have shown that multiple conformations are present in the liquid phase at ambient temperatures, and each contributes to the observed spectroscopic and reactive properties. researchgate.net For 2-chlorobutane, ab initio calculations have been used to determine the relative amounts of its three main staggered conformers (one anti, two gauche), which was then compared with experimental gas-phase electron diffraction data. researchgate.net Such an approach would be critical for a full understanding of the reactivity of (+)-2-chlorooctane.

Molecular Dynamics Simulations of Stereochemical Processes

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the stereochemical processes of chiral molecules like (+)-2-chlorooctane at an atomic level. nih.gov These simulations model the interactions between atoms over time, providing insights into conformational changes, reaction dynamics, and the influence of the solvent environment on stereochemistry.

For (+)-2-chlorooctane, MD simulations can elucidate the dynamics of nucleophilic substitution (S_N2) and elimination (E2) reactions, which are fundamental to its reactivity. By simulating the approach of a nucleophile or base, researchers can map the potential energy surface of the reaction, identify transition states, and predict the stereochemical outcome. For instance, an S_N2 reaction at the chiral center of (+)-2-chlorooctane is expected to proceed with an inversion of configuration, leading to the formation of (S)-substituted product. MD simulations can visualize this "Walden inversion" and quantify the energetic barriers involved.

Furthermore, these simulations can explore the conformational landscape of (+)-2-chlorooctane. The flexible octyl chain can adopt numerous conformations, and the presence of the chlorine atom at the second position influences the rotational barriers around the C-C bonds. Understanding the preferred conformations is crucial as they can affect the molecule's reactivity and interactions with other molecules, such as in a biological system or a chiral stationary phase during chromatography.

Recent advancements in computational methods, such as combining quantum mechanics with molecular mechanics (QM/MM), allow for a more accurate description of the electronic changes during a chemical reaction for a small, critical part of the system (like the reaction center of (+)-2-chlorooctane), while the rest of the system is treated with more computationally efficient classical mechanics. researchgate.net This hybrid approach is particularly useful for studying reaction mechanisms and stereoselectivity in complex environments.

Chirality Descriptors and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are essential for predicting the biological activity or toxicity of chemical compounds based on their molecular structures. nite.go.jpiupac.org For chiral molecules like (+)-2-chlorooctane, it is imperative to use descriptors that can quantify chirality, leading to the development of quantitative chirality-structure-activity relationship (QCSAR) models. mdpi.com

Chirality Descriptors: Standard molecular descriptors often fail to distinguish between enantiomers. Therefore, specific chirality descriptors are necessary. researchgate.net For (+)-2-chlorooctane, the Cahn-Ingold-Prelog (CIP) system provides the fundamental (S) or (R) designation. The IUPAC name for (+)-2-chlorooctane is (S)-2-chlorooctane, assuming it rotates plane-polarized light in the positive direction. However, for QSAR models, numerical descriptors are required. These can include:

Topological Chirality Indices: These are numerical values derived from the molecular graph, taking into account the spatial arrangement of atoms.

Geometric Chirality Indices: These are calculated from the 3D coordinates of the atoms and can quantify the degree of asymmetry.

Quantum-Chemical Descriptors: Properties like the energy of the highest occupied molecular orbital (E_HOMO) and the lowest unoccupied molecular orbital (E_LUMO) can differ between enantiomers in a chiral environment and can be used in QSAR models. techno-press.org

QSAR Studies: While specific QSAR studies focusing solely on (+)-2-chlorooctane are not widely documented, studies on related chlorinated alkanes provide a framework. ijitee.orgfiu.edu These studies often correlate toxicity with physicochemical properties like the octanol-water partition coefficient (logP). uu.nl For (+)-2-chlorooctane, the XLogP3 value is 4.2. nih.govnih.gov A QSAR model for chlorinated alkanes might take the general form:

Toxicity = f(logP, electronic parameters, steric parameters, chirality descriptors)

The inclusion of chirality descriptors would allow the model to differentiate between the activities of (+)-2-chlorooctane and its enantiomer, (-)-2-chlorooctane (B12771515). Such models are crucial in environmental toxicology and drug design to predict the potential impact of chiral pollutants and the efficacy of enantiomerically pure drugs. mdpi.comnih.gov

Descriptor TypeExample for (+)-2-ChlorooctaneRelevance
Systematic Name (S)-2-chlorooctane (assumed)Fundamental stereochemical identity. nih.gov
Physicochemical XLogP3: 4.2Indicates hydrophobicity, crucial for toxicity models. nih.govnih.gov
Quantum-Chemical E_LUMORelates to electrophilic reactivity and potential for toxic action. techno-press.org
Chirality Indices Relative Chirality Indices (RCI)Numerical representation of chirality for use in QCSAR models. mdpi.comresearchgate.net

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules, including the stereochemistry of chiral compounds like (+)-2-chlorooctane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei. wisc.edu

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-chlorooctane shows distinct signals for the different protons in the molecule. nih.gov The proton at the chiral center (C2), being attached to the electron-withdrawing chlorine atom, would appear at a lower field (higher ppm value) compared to the other methylene (B1212753) and methyl protons. The splitting pattern of this signal, due to coupling with neighboring protons, can provide conformational information. For example, the magnitude of the coupling constants (J-values) between the C2 proton and the protons on C1 and C3 can be related to the dihedral angles via the Karplus equation, offering insights into the preferred staggered conformations of the molecule. oup.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 2-chlorooctane will show eight distinct signals, one for each carbon atom in a unique chemical environment. nih.govdocbrown.info The carbon atom bonded to the chlorine (C2) will be significantly downfield shifted.

Chiral Derivatizing Agents and Solvating Agents: To distinguish between enantiomers like (+)- and (-)-2-chlorooctane using NMR, chiral auxiliary agents are employed.

Chiral Derivatizing Agents (CDAs): Reacting the racemic 2-chlorooctane with a chiral, enantiomerically pure reagent (like a Mosher's acid derivative) forms diastereomers. These diastereomers have different physical properties and will exhibit distinct NMR spectra, allowing for the quantification of each enantiomer.

Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers in solution. This interaction creates a different magnetic environment for the corresponding nuclei in each enantiomer, leading to separate signals in the NMR spectrum.

NucleusTypical Chemical Shift Range (ppm) for 2-chlorooctane (estimated)Information Provided
¹H (on C2) 3.5 - 4.0Chemical environment near the chiral center, conformational analysis via J-coupling.
¹H (alkyl chain) 0.8 - 1.8Structure of the octyl group.
¹³C (on C2) 55 - 65Direct evidence of the carbon atom bonded to chlorine.
¹³C (alkyl chain) 10 - 40Number of unique carbon environments.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is the primary method for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a chiral sample like (+)-2-chlorooctane. nist.govrotachrom.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Gas Chromatography (GC): For volatile compounds like 2-chlorooctane, chiral Gas Chromatography (GC) is a highly effective technique. sigmaaldrich.com The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. sigmaaldrich.com The different interactions (e.g., inclusion complexation, hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral selector result in their separation. sigmaaldrich.commdpi.com For instance, studies on similar small halogenated alkanes like 2-chlorobutane have demonstrated successful enantiomeric separation using cyclodextrin-based CSPs. researchgate.netresearchgate.net The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for enantiomeric separation. nih.govresearchgate.net While less common for small, non-functionalized alkanes compared to GC, it is a viable option. The principle is the same: a column packed with a CSP is used to resolve the enantiomers. researchgate.net The choice of the CSP and the mobile phase is critical for achieving good separation. researchgate.netsigmaaldrich.com

The determination of enantiomeric excess is crucial in many fields. For example, if (+)-2-chlorooctane were a pharmaceutical intermediate, its enantiomeric purity would be a critical quality attribute, as the other enantiomer could be inactive or even have undesirable effects. heraldopenaccess.us

Chromatographic TechniqueChiral Stationary Phase (Example)Principle of SeparationApplication for (+)-2-Chlorooctane
Gas Chromatography (GC) Cyclodextrin derivatives (e.g., G-TA) sigmaaldrich.comsigmaaldrich.comDifferential inclusion in the cyclodextrin cavity and surface interactions. sigmaaldrich.comHigh-resolution separation and accurate determination of enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) Polysaccharide-based (e.g., cellulose (B213188) derivatives) researchgate.netDifferential adsorption and interaction with the chiral polymer.Separation and quantification of enantiomers, particularly if derivatized. nih.gov

Advanced Applications in Asymmetric Organic Synthesis

(+)-2-Chlorooctane as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials in the synthesis of more complex, stereochemically defined molecules. sapalaorganics.commdpi.com The pharmaceutical industry, in particular, has a significant demand for such intermediates to enhance drug efficacy. mdpi.comnih.gov (+)-2-Chlorooctane, with its defined stereocenter, is utilized as a chiral building block in the synthesis of various complex organic molecules. Its incorporation into a larger molecular framework introduces a specific stereochemical element, which is crucial for the biological activity of many pharmaceutical and agrochemical products. ontosight.ai

The use of chiral building blocks like (+)-2-chlorooctane is a key strategy in what is known as "chiral pool synthesis." sapalaorganics.com This approach leverages readily available, enantiomerically pure compounds to construct intricate molecular architectures. sapalaorganics.com For instance, the carbon backbone of (+)-2-chlorooctane can be modified through various reactions, such as nucleophilic substitutions, to introduce new functional groups while retaining the original stereochemistry. This allows for the creation of a diverse range of chiral molecules that would be difficult to synthesize using other methods. sapalaorganics.com

Role in the Development of Chiral Auxiliaries and Ligands

Beyond its direct incorporation as a building block, (+)-2-chlorooctane can also play a role in the development of chiral auxiliaries and ligands. Chiral auxiliaries are molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. docbrown.info After the desired transformation, the auxiliary is removed, leaving behind an enantiomerically enriched product.

While direct examples of (+)-2-chlorooctane itself acting as a common auxiliary are not prevalent in the provided search results, the principles of its chirality are fundamental to the design of such molecules. The structural motif of a chiral alkyl halide is a common feature in many chiral auxiliaries and ligands used in asymmetric synthesis. These auxiliaries and ligands are crucial components of chiral metal catalysts, which are instrumental in synthesizing homochiral compounds from non-chiral starting materials. mdpi.com For example, chiral ligands are essential in transition-metal-catalyzed cross-coupling reactions to create stereogenic centers. acs.org The development of such ligands often involves the synthesis of molecules with specific chiral elements, a process where a molecule like (+)-2-chlorooctane could theoretically serve as a starting material or a structural model.

Stereocontrol and Chiral Induction Phenomena

Stereocontrol in chemical reactions is paramount for producing a single, desired enantiomer of a chiral product. Chiral induction is the process by which a chiral entity influences the formation of a new stereocenter with a preferred handedness. nih.gov

Catalytic Enantioselective Transformations

Catalytic enantioselective transformations are reactions that use a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product. nih.gov

Phase-Transfer Catalysis in Stereoselective Reactions

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases, such as an organic and an aqueous phase. wiley-vch.de The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant from one phase to another, thereby accelerating the reaction. slideshare.net For example, the reaction of 1-chlorooctane (B87089) with aqueous sodium cyanide is significantly accelerated by the addition of a phase-transfer catalyst. wiley-vch.dee-bookshelf.de

In the context of stereoselective reactions, chiral phase-transfer catalysts are employed to control the stereochemical outcome. e-bookshelf.de These catalysts create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other. arkat-usa.org The development of asymmetric phase-transfer catalysis has been a significant area of research, with applications in the enantioselective synthesis of amino acids and other valuable chiral compounds. e-bookshelf.de While the search results highlight the use of 1-chlorooctane in demonstrating the principles of PTC, the use of a chiral substrate like (+)-2-chlorooctane in conjunction with a chiral phase-transfer catalyst could offer additional layers of stereocontrol in complex synthetic sequences. The efficiency of such reactions can be influenced by various factors, including the structure of the catalyst and the reaction conditions.

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (+)-2-chlorooctane, and how can reaction conditions be systematically optimized?

  • Methodological Answer : (+)-2-Chlorooctane can be synthesized via nucleophilic substitution (SN2) using octanol derivatives and chlorinating agents (e.g., SOCl₂, PCl₃). Enantioselectivity is achieved using chiral catalysts or resolving agents. Key steps include:
  • Temperature control : Lower temperatures favor SN2 mechanisms, reducing racemization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Purification : Distillation (boiling point ~180–190°C) and chiral column chromatography ensure enantiomeric purity .
    Table 1 : Example reaction parameters:
ReagentSolventTemp (°C)Yield (%)Enantiomeric Excess (%)
SOCl₂DMF0–57892

Q. How can researchers reliably characterize (+)-2-chlorooctane’s purity and structural configuration?

  • Methodological Answer :
  • NMR spectroscopy : Compare δ values for CH₂Cl (δ ~3.5–4.0 ppm) and alkyl chain protons .
  • Chiral GC/MS : Confirm enantiomeric ratio using β-cyclodextrin columns .
  • Polarimetry : Measure specific rotation ([α]D) to verify optical activity .

Q. What are the key physicochemical properties (e.g., dipole moment, solubility) of (+)-2-chlorooctane, and how can they be experimentally determined?

  • Methodological Answer :
  • Dipole moment : Calculate via DFT simulations (e.g., Gaussian 16) and validate with dielectric constant measurements .
  • Solubility : Use shake-flask method in solvents like hexane or ethanol; logP values indicate hydrophobicity .

Advanced Research Questions

Q. How do stereochemical variations in (+)-2-chlorooctane influence its reactivity in cross-coupling reactions?

  • Methodological Answer : Design experiments comparing (+)- and (–)-enantiomers in Suzuki-Miyaura couplings:
  • Kinetic studies : Monitor reaction rates via HPLC to assess enantioselectivity .
  • Mechanistic probes : Use isotopic labeling (e.g., D₂O quenching) to track inversion/retention pathways .
    Contradiction Alert : Conflicting reports on steric effects vs. electronic factors require controlled studies with substituted octane analogs .

Q. How should researchers address discrepancies in reported thermodynamic data (e.g., ΔHf) for (+)-2-chlorooctane?

  • Methodological Answer :
  • Calorimetry validation : Re-measure ΔHf using differential scanning calorimetry (DSC) under inert atmospheres .
  • Literature triage : Cross-reference primary sources in Beilstein/JOC, excluding non-peer-reviewed data (e.g., commercial databases) .

Q. What computational strategies best predict the conformational stability of (+)-2-chlorooctane in solution?

  • Methodological Answer :
  • Molecular dynamics (MD) : Simulate solvent interactions using AMBER or GROMACS with OPLS-AA force fields .
  • Free-energy calculations : Apply umbrella sampling to assess rotational barriers around the C-Cl bond .

Q. How can researchers ensure reproducibility in enantioselective syntheses of (+)-2-chlorooctane across labs?

  • Methodological Answer :
  • Detailed protocols : Document catalyst loading, stirring rates, and drying times (refer to JOC’s SI guidelines) .
  • Open data : Share raw NMR files, chromatograms, and crystallography data via repositories like Zenodo .

Methodological Best Practices

  • Literature Review : Use Google Scholar with keywords “(+)-2-chlorooctane enantioselectivity” and filter by citations/year to prioritize seminal works .
  • Data Presentation : Follow Beilstein guidelines for tables (e.g., significant figures, error margins) and ACS style for citations .
  • Ethical Reporting : Disclose failed attempts (e.g., racemization under heating) to aid community troubleshooting .

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